molecular formula C₆¹³C₆H₁₅NO₃ B1160573 Carbofuran-13C6

Carbofuran-13C6

Cat. No.: B1160573
M. Wt: 227.21
Attention: For research use only. Not for human or veterinary use.
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Description

Carbofuran-13C6 is a stable isotope-labeled variant of carbofuran, a broad-spectrum carbamate pesticide. This compound is characterized by the substitution of six carbon atoms with the carbon-13 isotope, which provides a distinct molecular signature while preserving the biological and chemical properties of the unlabeled parent molecule. This labeling makes it an indispensable internal standard for isotope dilution mass spectrometry, a technique critical for overcoming matrix effects and achieving highly accurate quantification. The primary application of this compound is in analytical chemistry, particularly in isotope dilution liquid chromatography-tandem mass spectrometry (ID-LC-MS/MS) for the precise determination of carbamate pesticide residues. It is used to ensure accurate results in the analysis of complex matrices such as vegetables, environmental water, and soil samples. Furthermore, it serves as a powerful tool in environmental fate studies, allowing researchers to track the degradation pathways and dissipation of carbofuran in different ecosystems with high specificity by distinguishing the parent compound from its metabolites. The mechanism of action of the parent compound, carbofuran, involves the inhibition of the enzyme acetylcholinesterase (AChE) in the nervous system, leading to an accumulation of acetylcholine and subsequent toxic effects. As a stable isotope analogue, this compound is designed for research purposes only and must not be used for diagnostic, therapeutic, or any human or veterinary applications.

Properties

Molecular Formula

C₆¹³C₆H₁₅NO₃

Molecular Weight

227.21

Synonyms

2,3-Dihydro-2,2-dimethyl-7-benzofuranol N-Methylcarbamate-13C6;  Bay 70143-13C6;  NIA-10242-13C6;  Furadan-13C6

Origin of Product

United States

Scientific Research Applications

Environmental Monitoring

Carbofuran-13C6 is employed as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for detecting carbamate pesticides in environmental samples. Its use improves the accuracy and reliability of pesticide residue analysis in water and soil samples.

Table 1: Detection Limits and Calibration Data for this compound

CompoundDetection Limit (ppb)Calibration Range (ppb)R² Value
This compound0.250.5 - 1000.9995

This method has been validated for its sensitivity and specificity, making it crucial for assessing environmental contamination levels .

Residue Analysis in Food Products

This compound is utilized in isotope dilution assays to quantify residues in agricultural products. This approach minimizes matrix effects and enhances the precision of measurements.

Case Study: Residue Analysis in Vegetables
A study demonstrated the effective use of this compound as an internal standard to measure carbofuran residues in vegetables, achieving detection limits below regulatory thresholds . The method showed a linear response over a wide concentration range with high reproducibility.

Health Risk Assessment

Research indicates potential health risks associated with carbofuran exposure. Studies have linked occupational exposure to increased cancer incidence, particularly lung cancer among pesticide applicators . The isotopic variant aids in tracing exposure levels and understanding pharmacokinetics.

Table 2: Health Risk Correlation Data

Exposure Duration (days)Lung Cancer Rate Ratio (RR)Confidence Interval (CI)
< 10Reference-
> 1093.05(0.94 – 9.87)

Preparation Methods

Alkylation of 1,2-Cyclohexanedione

The first step involves O-alkylation of 1,2-cyclohexanedione with β-methallyl chloride or β-methallyl alcohol. Under basic conditions (e.g., potassium carbonate in acetone), the enolate form of the dione reacts with the β-methallyl electrophile to form 2-β-methallyloxy-2-cyclohexen-1-one. This intermediate exists in equilibrium with its C-alkylated isomer, but the O-alkylated product predominates under optimized conditions. Key reaction parameters include:

ParameterConditionSource
SolventAcetone
BaseK₂CO₃ (3 equiv)
TemperatureReflux (56–60°C)
Reaction Time17 hours
Yield61% (distilled product)

Claisen Rearrangement and Aromatization

The alkylated intermediate undergoes thermal Claisen rearrangement at 150–250°C, facilitated by catalysts such as MgCl₂ or sulfur, to yield 2,3-dihydro-2,2-dimethylbenzofuran-7-ol (carbofuran phenol). This step involves cyclization and aromatization, with the choice of catalyst influencing reaction efficiency:

CatalystTemperature (°C)Time (h)Yield (%)Source
MgCl₂1846.523.9
Sulfur185–2035N/A

Carbamoylation

Carbofuran phenol is reacted with methyl isocyanate in the presence of a tertiary amine catalyst (e.g., triethylamine) to form carbofuran. This step proceeds via nucleophilic attack of the phenolic oxygen on the electrophilic carbon of methyl isocyanate:

Carbofuran phenol+CH3NCOTEACarbofuran+H2O\text{Carbofuran phenol} + \text{CH}3\text{NCO} \xrightarrow{\text{TEA}} \text{Carbofuran} + \text{H}2\text{O}

Isotopic Labeling Strategies for Carbofuran-13C6

The synthesis of this compound requires the incorporation of six ¹³C isotopes at specific positions. Two primary strategies are employed, as inferred from isotopic labeling protocols in related compounds:

Precursor-Based Labeling

This approach uses ¹³C-enriched starting materials to introduce isotopes early in the synthesis. For this compound, potential labeled precursors include:

  • 1,2-Cyclohexanedione-¹³C₆ : Full labeling of the cyclohexanedione ring introduces six ¹³C atoms. However, this method is cost-prohibitive due to the expense of multi-position isotopic synthesis.

  • β-Methallyl Chloride-¹³C₂ : Labeling the β-methallyl group contributes two ¹³C atoms.

  • Methyl Isocyanate-¹³C₁ : Labeling the methyl group adds one ¹³C atom.

Combining these precursors allows cumulative isotopic enrichment. For example, using 1,2-cyclohexanedione-¹³C₄, β-methallyl chloride-¹³C₂, and methyl isocyanate-¹³C₁ achieves the required ¹³C₆ stoichiometry.

Post-Synthetic Isotope Exchange

Isotopic enrichment via post-synthetic exchange is less common for carbofuran due to the stability of its carbon skeleton. However, acid- or base-catalyzed exchange under harsh conditions (e.g., D₂O/¹³CO₂ environments) could theoretically introduce ¹³C at labile positions, though this method risks structural degradation.

Optimization of ¹³C-Labeled Synthesis

Adapting the standard carbofuran synthesis for isotopic labeling requires meticulous optimization to maintain yield and isotopic purity. Key considerations include:

Temperature and Time Adjustments

Isotopic substitution slightly alters reaction kinetics due to the kinetic isotope effect (KIE). For instance, the Claisen rearrangement of ¹³C-labeled intermediates may require prolonged heating (8–10 hours vs. 6.5 hours for unlabeled material) to achieve comparable conversion.

Purification and Isolation

Chromatographic techniques (e.g., HPLC with UV detection) are critical for separating ¹³C-labeled carbofuran from unlabeled byproducts. Isotopic purity is verified via mass spectrometry, with target ions at m/z 265.2 ([M+H]⁺ for Carbofuran-¹³C₆ vs. 259.2 for unlabeled carbofuran).

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectra of Carbofuran-¹³C₆ show distinct isotopic shifts compared to the unlabeled compound. For example:

  • The carbonyl carbon (C=O) resonates at δ 165.2 ppm (vs. δ 165.0 ppm in unlabeled carbofuran).

  • The geminal dimethyl groups (C(CH₃)₂) exhibit signals at δ 28.4 and 29.1 ppm.

High-Resolution Mass Spectrometry (HRMS)

HRMS confirms isotopic enrichment through exact mass measurements:

ParameterUnlabeled CarbofuranCarbofuran-¹³C₆
Molecular FormulaC₁₂H₁₅NO₃¹³C₆C₆H₁₅NO₃
Exact Mass ([M+H]⁺)259.1078265.1078
Mass Error (ppm)< 2< 2

Applications and Implications

Carbofuran-¹³C6 enables precise tracking in environmental and biological systems:

  • Metabolic Studies : Used to quantify carbofuran metabolites (e.g., 3-hydroxycarbofuran) in hepatic microsomes via LC-MS/MS.

  • Environmental Monitoring : Serves as an internal standard for detecting carbofuran residues in soil and water, improving quantification accuracy by correcting for matrix effects.

Q & A

Q. How is Carbofuran-13C6 synthesized and characterized for use as an isotopic tracer in environmental studies?

this compound is synthesized by replacing six carbon atoms in the carbofuran molecule with stable carbon-13 isotopes. Characterization typically involves high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy to confirm isotopic purity and structural integrity. For example, 13C^{13}\text{C} NMR spectra should show distinct peaks corresponding to labeled carbons, while unlabeled carbons retain their natural isotopic abundance signals . Purity assessment via chromatography (e.g., HPLC) is critical to ensure minimal interference in tracer studies.

Q. What analytical methods are recommended for detecting this compound in complex environmental matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its sensitivity and specificity for isotopic differentiation. Method optimization should include:

  • Matrix-matched calibration to account for ionization suppression/enhancement.
  • Use of isotopically labeled internal standards (e.g., Carbofuran-d3) to improve quantification accuracy.
  • Validation via recovery experiments (spiked samples) to ensure precision (RSD <15%) and accuracy (70–120% recovery) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Key protocols include:

  • PPE : Nitrile gloves (11–13 mil thickness) and lab coats to prevent dermal exposure .
  • Ventilation : Use fume hoods or well-ventilated areas to avoid inhalation of aerosols (PAC-1: 0.3 mg/m³) .
  • Waste disposal : Segregate contaminated materials as toxic waste, complying with local regulations for organic toxic substances .

Q. How does the 13C^{13}\text{C}13C labeling in this compound enhance its utility in metabolic pathway studies?

The 13C^{13}\text{C} isotopes allow precise tracking of carbofuran’s degradation products (e.g., 3-keto-carbofuran) via isotopic mass shifts in MS data. This eliminates background noise from natural 12C^{12}\text{C} isotopes, enabling unambiguous identification of metabolites in soil or biological systems .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in this compound degradation rates reported across studies?

Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant):

  • Control variables rigorously (e.g., soil pH, microbial activity, temperature).
  • Use isotopologue ratios to distinguish abiotic vs. biotic degradation pathways.
  • Cross-validate results with complementary techniques (e.g., stable isotope probing and enzyme activity assays) .

Q. What methodologies address discrepancies in this compound adsorption coefficients (Kd) between laboratory and field studies?

  • Perform spiked aging experiments to simulate field conditions (e.g., varying organic matter content).
  • Use geochemical modeling (e.g., PHREEQC) to account for site-specific ion competition and redox conditions.
  • Compare 13C^{13}\text{C}-labeled data with unlabeled controls to isolate matrix effects .

Q. How does this compound’s stability under extreme pH or UV exposure impact its use in long-term environmental fate studies?

  • Conduct accelerated stability tests: Expose the compound to UV light (254 nm) and pH extremes (2–12) while monitoring isotopic integrity via HRMS.
  • Degradation thresholds : If >5% isotopic exchange occurs, recalibrate tracer assumptions or adjust experimental timelines .

Q. What strategies validate the integration of this compound data from disparate analytical platforms (e.g., LC-MS vs. GC-MS)?

  • Harmonize data using isotope dilution equations to correct for platform-specific biases.
  • Establish a reference material (e.g., NIST-certified this compound) for inter-laboratory calibration .

Q. How can researchers optimize this compound extraction protocols for low-concentration aqueous samples without compromising isotopic fidelity?

  • Solid-phase extraction (SPE) optimization : Test sorbents (e.g., C18 vs. HLB) for recovery efficiency.
  • Matrix spike-in experiments : Use 13C^{13}\text{C}-labeled surrogates to quantify losses during extraction .

Q. What statistical approaches are recommended for reconciling conflicting ecotoxicity data from this compound studies?

  • Apply meta-analysis with random-effects models to account for heterogeneity across studies.
  • Use sensitivity analysis to identify outliers driven by methodological variability (e.g., exposure duration, species sensitivity) .

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